Strebloside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

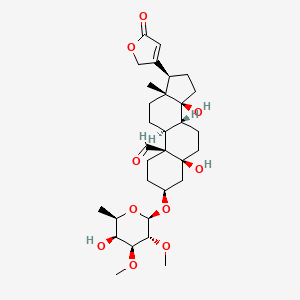

3-[(6-Deoxy-2,3-di-o-methylhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide is a natural product found in Streblus asper with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Strebloside has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits significant antitumor activity through multiple mechanisms.

Cytotoxicity Against Cancer Cells:

- HeLa Cells : this compound demonstrates potent cytotoxicity with an effective dose (ED50) of 0.06 µM.

- HT-29 Cells : The compound shows an ED50 of 500.38 µM.

- H1299 Cells : It has an ED50 of 0.46 µM, indicating strong efficacy against lung cancer cells.

In vivo studies also reflect its potential:

- In a hollow fiber assay using immunodeficient mice implanted with cancer cells, this compound was administered at a dose of 5 mg/kg for four days without observable side effects, even at higher doses (30 mg/kg) .

Mechanisms of Action:

this compound's antitumor activity is attributed to its ability to inhibit key signaling pathways:

- It interacts with Na+/K+-ATPase, which is crucial for cellular ion balance and apoptosis.

- The compound also binds to proteins involved in oncogenic signaling, such as NF-κB, PI3K, and MDM2, suggesting a multifaceted mechanism affecting tumor growth and survival .

Antiparasitic Properties

This compound has shown promise in antiparasitic applications. A study demonstrated that it effectively killed S. cervi (a parasitic worm) within 2–3 hours at concentrations as low as 10 g/ml. The compound inhibited motility and glucose uptake in the parasites, leading to metabolic disturbances that resulted in their death .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed critical insights into its pharmacological properties. Modifications to its chemical structure can enhance or reduce its biological activity. For instance:

- The presence of specific hydroxyl groups and sugar moieties significantly influences its cytotoxic effects .

Potential as a Drug Delivery Agent

Recent studies have explored the use of this compound in drug delivery systems, particularly in conjunction with mesenchymal stromal cells. These cells can be engineered to deliver this compound directly to tumor sites, maximizing therapeutic efficacy while minimizing systemic toxicity .

Comparative Analysis of this compound Derivatives

A comparative analysis of this compound and its derivatives highlights their varying potencies and mechanisms:

| Compound | ED50 (µM) | Targeted Pathway |

|---|---|---|

| (+)-Strebloside | 0.06 | Na+/K+-ATPase |

| Strophanthidin | Varies | NF-κB, PI3K |

| Non-cytotoxic analogue | N/A | Potentially safer alternative |

Case Studies

- In Vitro Studies : A study on the effects of this compound on HeLa cells showed significant apoptosis induction through mitochondrial pathways.

- In Vivo Studies : Research involving mice models indicated that daily administration of this compound led to reduced tumor sizes without significant side effects.

Eigenschaften

CAS-Nummer |

59015-79-1 |

|---|---|

Molekularformel |

C31H46O10 |

Molekulargewicht |

578.7 g/mol |

IUPAC-Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24+,25+,26-,27+,28-,29+,30+,31+/m1/s1 |

InChI-Schlüssel |

BGGIZHKHJBQRTI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |

Synonyme |

mansonin mansonine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.